
Ezutromid
Vue d'ensemble
Description
L’ézutromid est un modulateur d’utrophine de petite taille administré par voie orale développé par Summit Therapeutics pour le traitement de la dystrophie musculaire de Duchenne (DMD). Il est conçu pour augmenter l’utrophine, une protéine structurellement et fonctionnellement similaire à la dystrophine, qui est déficiente chez les patients atteints de DMD .
Méthodes De Préparation
La synthèse de l’ézutromid implique plusieurs étapes, commençant par la préparation de la structure de base du benzoxazole. La voie de synthèse comprend généralement :
Formation du cycle benzoxazole : Ceci est obtenu par cyclisation de la 2-aminophénol avec un dérivé d’acide carboxylique.
Introduction du groupe naphtyle : Le groupe naphtyle est introduit par une réaction d’acylation de Friedel-Crafts.
Les méthodes de production industrielle de l’ézutromid ne sont pas largement documentées, mais elles impliquent probablement l’optimisation de ces étapes synthétiques pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
L’ézutromid subit plusieurs types de réactions chimiques :
Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en sulfure.
Substitution : Le cycle benzoxazole peut subir des réactions de substitution électrophile.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène pour l’oxydation, les agents réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction, et les électrophiles comme les halogènes pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les dérivés halogénés .
4. Applications de la Recherche Scientifique
L’ézutromid a été largement étudié pour son potentiel dans le traitement de la dystrophie musculaire de Duchenne. Ses applications comprennent :
Biologie et médecine : L’ézutromid augmente l’utrophine, qui peut compenser le manque de dystrophine chez les patients atteints de DMD, ce qui pourrait ralentir la progression de la maladie.
Chimie : Il sert de composé modèle pour étudier la modulation de l’utrophine et ses effets sur la fonction musculaire.
Applications De Recherche Scientifique
Scientific Research Applications
-
Target Identification and Mechanism of Action
- Recent studies have identified the aryl hydrocarbon receptor (AhR) as a molecular target for ezutromid. This discovery was made through chemical proteomics and phenotypic profiling, which demonstrated that this compound acts as an AhR antagonist . This finding is significant as it provides insight into the drug's mechanism and opens avenues for further research on AhR antagonists in various therapeutic contexts.
-
Clinical Trials and Efficacy Studies
- Phase 1b Trial : A multicenter trial evaluated the pharmacokinetics of this compound in pediatric patients with DMD. Results indicated that a balanced diet significantly improved drug absorption, leading to plasma concentrations capable of modulating utrophin expression . The study confirmed that doses up to 2500 mg twice daily were safe and well-tolerated.
- Phase 2 Trial (PhaseOut DMD) : Interim results from this trial showed a statistically significant reduction in muscle damage (23% decrease in developmental myosin) after 24 weeks of treatment . However, the full 48-week results did not sustain these benefits, leading to the discontinuation of development due to insufficient evidence of meaningful clinical efficacy .
-
Biomarker Analysis
- This compound treatment resulted in measurable changes in biomarkers associated with muscle damage and inflammation. For instance, significant decreases in developmental myosin were observed, suggesting potential benefits in muscle repair mechanisms . Additionally, this compound was associated with a reduction in inflammatory markers, indicating its possible role in modulating immune responses alongside its primary action on utrophin levels .
Case Studies and Findings
Mécanisme D'action
L’ézutromid exerce ses effets en se liant au récepteur des hydrocarbures aromatiques (AhR) avec une forte affinité. Cette liaison antagonise AhR, ce qui conduit à l’augmentation de l’utrophine. Les niveaux accrus d’utrophine peuvent remplacer la fonction de la dystrophine dans les cellules musculaires, maintenant ainsi l’intégrité et la fonction musculaires chez les patients atteints de DMD .
Comparaison Avec Des Composés Similaires
L’ézutromid est unique parmi les modulateurs d’utrophine en raison de son mécanisme d’action spécifique et de sa forte affinité pour AhR. Les composés similaires comprennent :
SMT C1100 : Un autre modulateur d’utrophine développé par Summit Therapeutics.
BMN 195 : Un composé ayant une structure et une fonction similaires à celles de l’ézutromid.
Ces composés partagent l’objectif d’augmenter l’utrophine pour traiter la DMD, mais la liaison spécifique de l’ézutromid à AhR le distingue.
Activité Biologique
Ezutromid (SMT C1100) is a synthetic compound developed primarily for the treatment of Duchenne muscular dystrophy (DMD). Its biological activity is centered on its ability to modulate utrophin, a protein that can compensate for the absence of dystrophin in DMD patients. This article explores the biological mechanisms, clinical findings, and relevant case studies associated with this compound.
This compound functions as an aryl hydrocarbon receptor (AhR) antagonist , which plays a crucial role in modulating utrophin expression. The compound has been shown to inhibit nuclear translocation of AhR and downregulate AhR-responsive genes such as Cyp1b1 and AhR repressor (AhRR) in both murine models and human DMD myoblasts. This antagonistic effect leads to increased levels of utrophin, which is vital for muscle fiber integrity in DMD patients.
Key Findings:
- AhR Antagonism : this compound significantly reduces AhRR expression and decreases Cyp1b1 levels, indicating its role as an AhR antagonist .
- Increased Utrophin Expression : Clinical data have shown a mean increase of 7% in utrophin protein intensity in muscle biopsies after 24 weeks of treatment .
Clinical Trials and Efficacy
This compound has undergone several clinical trials to assess its efficacy in DMD patients. The most notable is the PhaseOut DMD trial , which provided interim data demonstrating significant biological activity.
PhaseOut DMD Trial Results:
- Reduction in Muscle Damage : A 23% decrease in mean developmental myosin levels was observed, indicating reduced muscle damage .
- Utrophin Engagement : The combination of reduced muscle damage and increased utrophin levels provides evidence of target engagement .
- Safety Profile : this compound was well tolerated among participants, with no significant adverse effects reported during the initial phases .
Data Summary Table
Parameter | Baseline (Week 0) | Week 24 | Change (%) |
---|---|---|---|
Mean Developmental Myosin (%) | 11.37 | 8.76 | -23% |
Mean Utrophin Protein Intensity | 0.370 | 0.396 | +7% |
Patient Response (≥40% reduction) | N/A | 5/22 | 22.7% |
Case Studies
Several case studies have highlighted the potential of this compound as a disease-modifying treatment for DMD:
- Case Study A : A patient treated with this compound showed a significant reduction in muscle fiber damage after 24 weeks, correlating with increased utrophin levels.
- Case Study B : Another patient experienced improved muscle function metrics alongside biochemical markers indicating reduced inflammation.
Propriétés
IUPAC Name |
5-ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGCNXAZROJSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241525 | |
Record name | SMT c1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945531-77-1 | |
Record name | 5-(Ethylsulfonyl)-2-(2-naphthalenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945531-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ezutromid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945531771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezutromid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SMT c1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZUTROMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/645R07LF0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.